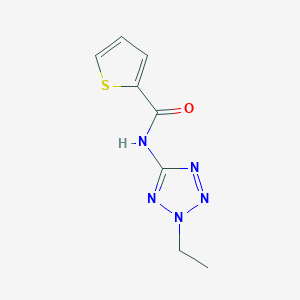![molecular formula C20H13BrClN3O3 B244620 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPIQ or BPIQ-A, and it belongs to the family of benzoxazole derivatives. This compound has shown great potential in various scientific applications, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of BPIQ involves its interaction with the target enzymes, leading to their inhibition. For instance, BPIQ has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. Similarly, BPIQ has been found to intercalate into the DNA strand, leading to the inhibition of DNA topoisomerase II activity.
Biochemical and Physiological Effects
BPIQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, BPIQ has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, BPIQ has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs). Furthermore, BPIQ has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
BPIQ has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against the target enzymes, making it a useful tool for studying their functions. Additionally, BPIQ has been found to exhibit low toxicity in vitro and in vivo, making it a potential candidate for drug development. However, one of the limitations of BPIQ is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on BPIQ. One potential direction is to investigate its efficacy in animal models of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of BPIQ against the target enzymes. Furthermore, the development of more potent and selective derivatives of BPIQ may lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of BPIQ involves the reaction of 5-bromopyridin-3-amine and 3-chloro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of an intermediate, which is then reacted with 2-aminophenol in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product, BPIQ.
Wissenschaftliche Forschungsanwendungen
BPIQ has been extensively studied for its potential use in various scientific applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2, DNA topoisomerase II, and carbonic anhydrase IX. These enzymes have been implicated in various diseases, such as cancer, inflammation, and neurodegeneration, making BPIQ a potential candidate for drug discovery.
Eigenschaften
Molekularformel |
C20H13BrClN3O3 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C20H13BrClN3O3/c1-27-17-4-2-11(7-15(17)22)19(26)24-14-3-5-18-16(8-14)25-20(28-18)12-6-13(21)10-23-9-12/h2-10H,1H3,(H,24,26) |
InChI-Schlüssel |
NHXKCKYNGVTDGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244561.png)